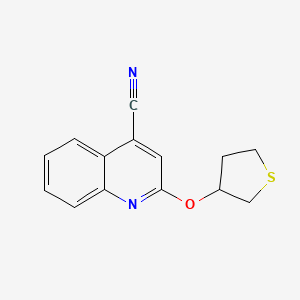

2-(Thiolan-3-yloxy)quinoline-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Chemical Reactions Analysis

Quinoline undergoes various electrophilic and nucleophilic substitution reactions . For instance, 2-mercaptoquinoline-3-carbaldehyde reacts with malononitrile and thiophenol to yield 2-amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile .

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic media. Experimental studies reveal that these compounds can achieve high inhibition efficiencies, attributed to the adsorption of inhibitor molecules on the metal surface, thereby protecting the steel from corrosive environments. Electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and surface analysis techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) corroborate the protective film formation on mild steel, adhering to the Langmuir adsorption isotherm model (Singh, Srivastava, & Quraishi, 2016; Erdoğan et al., 2017).

Optical Materials

Quinoline derivatives have been explored for their structural and optical properties, particularly in the context of thin films. These studies have assessed their polycrystallinity, nanocrystallite dispersion in an amorphous matrix upon thermal deposition, and their optical behaviors based on spectrophotometric measurements. The analysis includes determination of absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, providing insights into the electron transition types and energy gaps. Such properties make these derivatives valuable for optical material applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties

Investigations into the photovoltaic properties of quinoline derivatives, particularly their applications in organic-inorganic photodiode fabrication, have shown promising results. These compounds, when deposited using thermal evaporation techniques, exhibit significant photovoltaic properties, including rectification behavior and sensitivity to illumination. Such attributes highlight their potential in enhancing the performance of photodiodes and related devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Orientations Futures

Quinoline and its derivatives continue to be an area of active research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

Propriétés

IUPAC Name |

2-(thiolan-3-yloxy)quinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c15-8-10-7-14(17-11-5-6-18-9-11)16-13-4-2-1-3-12(10)13/h1-4,7,11H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBMJLZYCTULIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC3=CC=CC=C3C(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiolan-3-yloxy)quinoline-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2821781.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2821786.png)

![Imidazo[1,2-A]pyridin-8-ylmethanamine](/img/structure/B2821788.png)

![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)

![4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid](/img/structure/B2821798.png)